phenyl3-methoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 3-methoxypropanoate is an organic compound characterized by a phenyl group attached to a 3-methoxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 3-methoxypropanoate can be synthesized through several methods. One common approach involves the esterification of phenol with 3-methoxypropanoic acid in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods: Industrial production of phenyl 3-methoxypropanoate often employs continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Phenyl 3-methoxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl 3-methoxypropanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of phenyl 3-methoxypropanoate can yield phenyl 3-methoxypropanol, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Phenyl 3-methoxypropanoic acid.
Reduction: Phenyl 3-methoxypropanol.
Substitution: Various substituted phenyl 3-methoxypropanoates depending on the nucleophile used.
Scientific Research Applications
Phenyl 3-methoxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism of action of phenyl 3-methoxypropanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Phenyl 3-methoxypropanoate can be compared with other similar compounds, such as:
Phenylpropanoate: Lacks the methoxy group, leading to different reactivity and applications.
Phenyl 3-hydroxypropanoate:
Phenyl 3-chloropropanoate: Substituted with a chlorine atom, which significantly alters its reactivity and applications
Properties
IUPAC Name |
phenyl 3-methoxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-8-7-10(11)13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEXXGPXAISQHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)OC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99186-46-6 |
Source
|
Record name | phenyl 3-methoxypropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.